Cas no 34438-27-2 (Enramycin A)

Enramycin A 化学的及び物理的性質
名前と識別子
-
- Enramycin A
- UNII-09I5H1AG37
- 09I5H1AG37
- 34438-27-2
- B-5477
-
- インチ: InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165)/b10-8+,18-12-
- InChIKey: IPZGNBNNEDCXBK-BLPDYOKRSA-N
- ほほえんだ: CC(C)CCCC\C=C\C=C/C(=O)NC(CC(O)=O)C(=O)NC1C(C)OC(=O)C(NC(=O)C(C)NC(=O)C(CC2CNC(=N)N2)NC(=O)CNC(=O)C(NC(=O)C(CO)NC(=O)C(NC(=O)C(CC2CNC(=N)N2)NC(=O)C(CCCNC(N)=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CCCN)NC(=O)C(NC1=O)c1ccc(O)cc1)C(C)O)c1ccc(O)cc1)c1ccc(O)cc1)C(C)O)c1ccc(O)cc1)c1cc(Cl)c(O)c(Cl)c1)c1ccc(O)cc1
計算された属性
- せいみつぶんしりょう: 2353.9431919g/mol
- どういたいしつりょう: 2352.9398371g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 34
- 水素結合受容体数: 34
- 重原子数: 166
- 回転可能化学結合数: 32
- 複雑さ: 5280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 21
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 922Ų
Enramycin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | E5568-25 mg |
Enramycin A |
34438-27-2 | ≥95% | 25mg |
$2,295.50 | 2023-07-11 | |
LKT Labs | E5568-25mg |
Enramycin A |
34438-27-2 | ≥95% | 25mg |
$1050.00 | 2024-05-21 | |
LKT Labs | E5568-5 mg |
Enramycin A |
34438-27-2 | ≥95% | 5mg |
$765.20 | 2023-07-11 | |
TRC | E556040-5mg |
Enramycin A |
34438-27-2 | 5mg |
$ 3347.00 | 2023-09-07 | ||
TRC | E556040-1mg |
Enramycin A |
34438-27-2 | 1mg |
$ 884.00 | 2023-09-07 | ||
LKT Labs | E5568-1mg |
Enramycin A |
34438-27-2 | ≥95% | 1mg |
$175.00 | 2024-05-21 | |
LKT Labs | E5568-5mg |
Enramycin A |
34438-27-2 | ≥95% | 5mg |
$385.00 | 2024-05-21 | |
LKT Labs | E5568-1 mg |
Enramycin A |
34438-27-2 | ≥95% | 1mg |
$188.40 | 2023-07-11 | |
TRC | E556040-2.5mg |
Enramycin A |
34438-27-2 | 2.5mg |
$ 1856.00 | 2023-09-07 |
Enramycin A 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
Enramycin Aに関する追加情報
Recent Advances in Enramycin A (CAS: 34438-27-2) Research: A Comprehensive Review
Enramycin A, a cyclic peptide antibiotic with the CAS number 34438-27-2, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potent antimicrobial properties. Recent studies have focused on elucidating its mechanism of action, optimizing its production, and exploring its potential applications in combating antibiotic-resistant pathogens. This research brief synthesizes the latest findings to provide a comprehensive overview of the current state of Enramycin A research.
One of the most notable advancements in Enramycin A research is the detailed characterization of its molecular structure and biosynthesis pathway. Researchers have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the peptide's unique cyclic structure, which is critical for its antimicrobial activity. These structural insights have paved the way for synthetic biology approaches to enhance the yield and purity of Enramycin A in industrial production.
In terms of its mechanism of action, recent studies have demonstrated that Enramycin A selectively targets the cell wall synthesis of Gram-positive bacteria by binding to lipid II, a key precursor in peptidoglycan biosynthesis. This binding disrupts the bacterial cell wall, leading to cell lysis and death. Notably, Enramycin A exhibits minimal cross-resistance with other antibiotics, making it a promising candidate for treating multidrug-resistant infections, such as those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
Clinical and preclinical studies have further highlighted the therapeutic potential of Enramycin A. For instance, a recent in vivo study demonstrated its efficacy in reducing bacterial load in murine models of MRSA infection, with a favorable safety profile and minimal adverse effects. Additionally, researchers are exploring the use of Enramycin A in combination therapies to enhance its antibacterial spectrum and delay the emergence of resistance.
Despite these promising developments, challenges remain in the large-scale production and formulation of Enramycin A. Recent efforts have focused on optimizing fermentation conditions and downstream processing to improve yield and stability. Moreover, advances in nanotechnology have opened new avenues for developing Enramycin A-loaded nanoparticles, which could enhance its bioavailability and targeted delivery.
In conclusion, Enramycin A (CAS: 34438-27-2) represents a valuable addition to the arsenal of antimicrobial agents, particularly in the fight against antibiotic-resistant bacteria. Ongoing research aims to address production challenges and expand its clinical applications, underscoring its potential to meet the urgent need for novel antibiotics. This brief underscores the importance of continued investment in Enramycin A research to fully realize its therapeutic benefits.
34438-27-2 (Enramycin A) 関連製品
- 868223-46-5(N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide)
- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)
- 1627180-68-0(5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine)
- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)
- 2034350-12-2(4-({2-(4-methoxyphenyl)ethylcarbamoyl}amino)methyl-N,N-dimethylpiperidine-1-carboxamide)
- 120-35-4(3-Amino-4-methoxybenzanilide)
- 2137812-74-7(Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)
- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)
- 66053-97-2(1-(3,4-Dimethoxyphenyl)pentan-1-one)
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)




